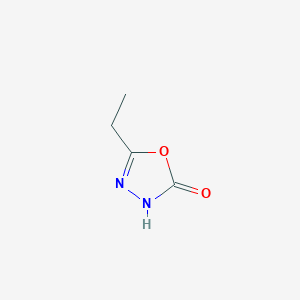

5-Ethyl-1,3,4-oxadiazol-2-OL

Description

BenchChem offers high-quality 5-Ethyl-1,3,4-oxadiazol-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1,3,4-oxadiazol-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-36-8 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical identifiers, plausible synthetic routes, and a discussion of the general biological significance of the 1,3,4-oxadiazole scaffold.

Chemical Identifiers and Physical Properties

5-Ethyl-1,3,4-oxadiazol-2-ol exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-1,3,4-oxadiazol-2-one. The chemical identifiers encompass both forms.

| Identifier | Value |

| CAS Number | 37463-36-8 |

| IUPAC Name | 5-ethyl-1,3,4-oxadiazol-2-ol |

| Tautomeric Form Name | 5-ethyl-3H-1,3,4-oxadiazol-2-one |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| SMILES | CCC1=NNC(=O)O1 |

| InChI | InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |

| InChIKey | FOOOCOAXYKESPO-UHFFFAOYSA-N |

Plausible Synthetic Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol is not explicitly documented in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ones. The most common approach involves the cyclization of an appropriate acylhydrazide with a carbonylating agent.

Reaction Scheme:

Plausible Synthetic Workflow for 5-Ethyl-1,3,4-oxadiazol-2-ol.

Materials:

-

Propionyl hydrazide

-

Triphosgene (or a similar phosgene equivalent like diphosgene or carbonyldiimidazole)

-

Anhydrous triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propionyl hydrazide (1.0 equivalent) and dissolved in anhydrous THF or DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Anhydrous triethylamine (2.2 equivalents) is added dropwise to the stirred solution.

-

Addition of Cyclizing Agent: A solution of triphosgene (0.4 equivalents) in anhydrous THF or DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Ethyl-1,3,4-oxadiazol-2-ol.

Biological and Pharmacological Context

Direct experimental evidence for the biological activity of 5-Ethyl-1,3,4-oxadiazol-2-ol is not available in the current scientific literature. However, the 1,3,4-oxadiazole ring is a well-established pharmacophore in drug discovery and is present in numerous compounds with a wide range of biological activities.

General Activities of the 1,3,4-Oxadiazole Scaffold:

The 1,3,4-oxadiazole nucleus is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including:

-

Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.

-

Anticancer: Showing cytotoxic effects against a range of cancer cell lines.

-

Anti-inflammatory: Demonstrating potential in reducing inflammation.

-

Anticonvulsant: Investigated for their potential in managing seizures.

-

Analgesic: Showing pain-relieving properties.

The specific biological profile of 5-Ethyl-1,3,4-oxadiazol-2-ol would be dependent on its unique structure and would require dedicated biological screening and investigation.

General Biological Activities of the 1,3,4-Oxadiazole Scaffold.

Conclusion

5-Ethyl-1,3,4-oxadiazol-2-ol is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. This guide provides its key chemical identifiers and a plausible, detailed synthetic protocol based on established methodologies for related compounds. While specific experimental and biological data for this compound are currently lacking in the public domain, the well-documented and diverse pharmacological activities of the 1,3,4-oxadiazole scaffold suggest that 5-Ethyl-1,3,4-oxadiazol-2-ol could be a valuable candidate for future biological screening and drug discovery programs. Further research is warranted to elucidate its specific physicochemical properties, biological activities, and potential mechanisms of action.

Spectroscopic Characterization of 5-Ethyl-1,3,4-oxadiazol-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxy-1,3,4-oxadiazoles, this molecule can exist in equilibrium with its keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The spectroscopic data presented herein will consider both potential tautomers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for 5-Ethyl-1,3,4-oxadiazol-2-ol. These values are derived from the analysis of similar structures reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -OH/-NH | 12.0 - 15.0 | broad singlet | - | Chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |

| -CH₂- | ~ 2.8 | quartet | ~ 7.5 | Ethyl group methylene protons. |

| -CH₃ | ~ 1.3 | triplet | ~ 7.5 | Ethyl group methyl protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (keto form) / C-OH (enol form) | 160 - 180 | Carbonyl carbon of the oxadiazole ring, chemical shift varies with tautomeric form. |

| C-ethyl | 155 - 165 | Carbon of the oxadiazole ring attached to the ethyl group. |

| -CH₂- | ~ 20 | Ethyl group methylene carbon. |

| -CH₃ | ~ 10 | Ethyl group methyl carbon. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H / N-H stretch | 3000 - 3400 | Broad | Indicative of the hydroxyl or amine proton, often broad due to hydrogen bonding. |

| C-H stretch (sp³) | 2850 - 3000 | Medium | Aliphatic C-H bonds of the ethyl group. |

| C=O stretch (keto form) | 1680 - 1720 | Strong | Carbonyl stretch, indicates the presence of the keto tautomer. |

| C=N stretch | 1620 - 1660 | Medium-Strong | Characteristic of the oxadiazole ring. |

| C-O-C stretch | 1000 - 1100 | Strong | Ether linkage within the oxadiazole ring. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 129.06 | Molecular ion peak with a proton adduct in positive ion mode ESI-MS. |

| [M]⁺˙ | 128.05 | Molecular ion peak in electron ionization (EI) mass spectrometry. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 5-Ethyl-1,3,4-oxadiazol-2-ol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

-

The experiment is typically run at room temperature (298 K).

-

A standard single-pulse experiment is used to acquire the spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-16 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

-

A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2][3]

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

IR Spectroscopy Protocol: [4]

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI): [5][6][7]

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

-

The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]

-

The analysis is performed on an ESI-mass spectrometer.

-

The instrument can be operated in either positive or negative ion detection mode. For 5-Ethyl-1,3,4-oxadiazol-2-ol, positive ion mode is expected to yield the [M+H]⁺ ion.

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[7][9]

-

The droplets are desolvated in a heated capillary, leading to the formation of gas-phase ions.[7]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-Ethyl-1,3,4-oxadiazol-2-ol.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of 5-Ethyl-1,3,4-oxadiazol-2-ol and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds in their drug discovery and development efforts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

Tautomeric Forms of 5-Ethyl-1,3,4-oxadiazol-2-ol

An In-Depth Technical Guide to the Tautomerism of 5-Ethyl-1,3,4-oxadiazol-2-ol

This guide provides a comprehensive overview of the tautomeric phenomena observed in 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The existence of tautomers can significantly influence the physicochemical properties, biological activity, and formulation of pharmacologically active molecules. This document outlines the synthesis, structural elucidation, and experimental protocols for the characterization of the tautomeric equilibrium of 5-Ethyl-1,3,4-oxadiazol-2-ol, drawing upon established knowledge of analogous 1,3,4-oxadiazole systems.

5-Ethyl-1,3,4-oxadiazol-2-ol is expected to exist in a tautomeric equilibrium between the hydroxy (-ol) form and the keto (-one or lactam) form. This type of tautomerism is a common feature in 2-hydroxy substituted five-membered heterocyclic rings. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH. In many related systems, the keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, is the predominant tautomer in the solid state and in polar solvents.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of 5-Ethyl-1,3,4-oxadiazol-2-ol.

Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol

The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol can be achieved through a multi-step process starting from propanoic acid. The general synthetic strategy involves the formation of the corresponding acid hydrazide, followed by cyclization.

Experimental Protocol for Synthesis

Step 1: Esterification of Propanoic Acid

-

A mixture of propanoic acid (1 mol), methanol (5 mol), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield methyl propanoate.

Step 2: Hydrazinolysis of Methyl Propanoate

-

Methyl propanoate (1 mol) is dissolved in ethanol.

-

Hydrazine hydrate (1.2 mol) is added to the solution.

-

The reaction mixture is refluxed for 8-12 hours.

-

The completion of the reaction is monitored by TLC.

-

The solvent is removed under reduced pressure, and the resulting solid, propionyl hydrazide, is recrystallized from ethanol.

Step 3: Cyclization to form 5-Ethyl-1,3,4-oxadiazol-2-ol

-

Propionyl hydrazide (1 mol) is dissolved in ethanol.

-

Potassium hydroxide (1.1 mol) and carbon disulfide (1.2 mol) are added to the solution.

-

The mixture is refluxed for 12-16 hours.

-

The solvent is evaporated, and the residue is dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-Ethyl-1,3,4-oxadiazol-2-ol.

Caption: Synthetic workflow for 5-Ethyl-1,3,4-oxadiazol-2-ol.

Spectroscopic Characterization

The tautomeric forms of 5-Ethyl-1,3,4-oxadiazol-2-ol can be distinguished using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data, based on analogous compounds, are summarized below.

| Spectroscopic Technique | Hydroxy Form (5-Ethyl-1,3,4-oxadiazol-2-ol) | Keto Form (5-Ethyl-1,3,4-oxadiazol-2(3H)-one) |

| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1640 (C=N stretch) | ~3200-3000 (N-H stretch), ~1750 (C=O stretch, strong) |

| ¹H NMR (δ, ppm) | ~10-12 (O-H, broad singlet), ~2.8 (q, CH₂), ~1.3 (t, CH₃) | ~11-13 (N-H, broad singlet), ~2.7 (q, CH₂), ~1.2 (t, CH₃) |

| ¹³C NMR (δ, ppm) | ~165 (C-OH), ~158 (C-ethyl) | ~155 (C=O), ~160 (C-ethyl) |

Experimental Protocol for Tautomerism Study

A comprehensive study of the tautomeric equilibrium can be conducted using a combination of spectroscopic methods under varying conditions.

Solvent-Dependent UV-Vis Spectroscopy

-

Prepare stock solutions of 5-Ethyl-1,3,4-oxadiazol-2-ol in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. A shift in λ_max can indicate a change in the predominant tautomeric form.

Temperature-Dependent NMR Spectroscopy

-

Dissolve a sample of 5-Ethyl-1,3,4-oxadiazol-2-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from 25°C to 100°C).

-

Monitor the chemical shifts and integration of the signals corresponding to the -OH and -NH protons, as well as the ring carbons.

-

Changes in the relative integrals of the signals can be used to determine the equilibrium constant (Keq) at different temperatures and subsequently calculate the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process.

Caption: Experimental workflow for the study of tautomerism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above. This data is for illustrative purposes and would need to be confirmed by experimental investigation.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Keto:Hydroxy Ratio (Hypothetical) |

| Hexane | 1.9 | Hydroxy | 20:80 |

| Chloroform | 4.8 | Mixed | 50:50 |

| Acetonitrile | 37.5 | Keto | 85:15 |

| DMSO | 46.7 | Keto | 95:5 |

| Water | 80.1 | Keto | >99:1 |

Conclusion

The tautomerism of 5-Ethyl-1,3,4-oxadiazol-2-ol represents a critical aspect of its chemical behavior. Understanding the position of the tautomeric equilibrium and the factors that influence it is essential for its application in drug design and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for the comprehensive investigation of this phenomenon. Spectroscopic analysis, particularly solvent and temperature-dependent studies, are powerful tools for elucidating the predominant tautomeric forms and quantifying their relative stabilities. Further computational studies could also provide valuable insights into the energetics of the tautomerization process.

An In-depth Technical Guide on the Solubility and Stability of 5-Ethyl-1,3,4-oxadiazol-2-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Ethyl-1,3,4-oxadiazol-2-OL, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes detailed, industry-standard experimental protocols for the determination of its physicochemical properties. Furthermore, it includes visualizations of key experimental workflows to aid in the practical application of these methodologies.

Core Concepts: Understanding the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a common pharmacophore in medicinal chemistry, valued for its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The inherent aromaticity of the 1,3,4-oxadiazole ring contributes to its significant chemical and thermal stability.[1]

Derivatives of 1,3,4-oxadiazole are noted for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The physicochemical properties, such as solubility, of 1,3,4-oxadiazole derivatives are heavily influenced by the nature of the substituents at the 2- and 5-positions.[3] For instance, the presence of small alkyl groups, such as methyl, has been reported to enhance water solubility, whereas aryl substituents tend to decrease it significantly.[3][4] Given the "ethyl" group at the 5-position and a hydroxyl group at the 2-position (in its tautomeric form, 1,3,4-oxadiazol-2(3H)-one), 5-Ethyl-1,3,4-oxadiazol-2-OL is predicted to exhibit a degree of aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To ascertain the precise solubility and stability profile of 5-Ethyl-1,3,4-oxadiazol-2-OL, the following detailed experimental protocols are recommended.

Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are pertinent for a thorough characterization.

2.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Ethyl-1,3,4-oxadiazol-2-OL in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

-

Precipitation Detection: Analyze the wells for precipitate formation using one of the following methods:

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and preformulation studies.[7][8][9]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Ethyl-1,3,4-oxadiazol-2-OL to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is essential to determine its shelf-life and appropriate storage conditions.

2.2.1. Accelerated Stability Studies

These studies use elevated temperatures and humidity to predict the long-term stability of a substance.[11][12]

Experimental Protocol:

-

Sample Preparation: Store accurately weighed samples of 5-Ethyl-1,3,4-oxadiazol-2-OL in controlled environment stability chambers under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method should be validated to separate the parent compound from any potential degradants.

-

Data Analysis: Plot the percentage of the remaining compound against time for each condition. This data can be used to extrapolate the shelf-life under long-term storage conditions.

2.2.2. Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[13][14][15]

Experimental Protocol:

-

Stress Conditions: Expose solutions of 5-Ethyl-1,3,4-oxadiazol-2-OL to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: Analyze the stressed samples using an HPLC-MS system to separate, identify, and characterize the degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradants.

Data Presentation

The quantitative data generated from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Solubility Data for 5-Ethyl-1,3,4-oxadiazol-2-OL

| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetate Buffer (pH 5.0) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Borate Buffer (pH 9.0) | 25 | [Experimental Value] | [Calculated Value] |

Table 2: Stability Data for 5-Ethyl-1,3,4-oxadiazol-2-OL (Accelerated Conditions: 40°C / 75% RH)

| Time Point (Months) | Assay (%) of Initial | Total Impurities (%) |

| 0 | 100.0 | < 0.1 |

| 1 | [Experimental Value] | [Experimental Value] |

| 3 | [Experimental Value] | [Experimental Value] |

| 6 | [Experimental Value] | [Experimental Value] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Caption: Workflow for Accelerated Stability and Forced Degradation Studies.

Conclusion

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Potential Biological Activities of 5-Ethyl-1,3,4-oxadiazol-2-ol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific data on 5-Ethyl-1,3,4-oxadiazol-2-ol is limited, extensive research on its structural analogs, particularly the tautomeric 5-ethyl-1,3,4-oxadiazole-2-thiol and other 2,5-disubstituted derivatives, reveals significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The evidence suggests that the 1,3,4-oxadiazole core, with an ethyl group at the 5-position, is a promising pharmacophore for the development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring system has garnered considerable attention due to its metabolic stability and ability to participate in hydrogen bonding, making it a key structural component in many biologically active molecules.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4][5]

This guide focuses on the potential biological activities of 5-Ethyl-1,3,4-oxadiazol-2-ol. It is important to note that the "-ol" form exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. Much of the available research has been conducted on the 2-mercapto or 2-thiol derivatives, which are closely related and provide valuable insights into the potential of this structural class. The presence of a thiol or thione group at the C2 position of the 1,3,4-oxadiazole ring has been shown to enhance various biological activities.[6]

Synthesis

The general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, the tautomeric form of the title compound, typically involves a multi-step process. A common route starts with the reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[7][8]

Potential Biological Activities

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. The S-substituted derivatives of 5-substituted-1,3,4-oxadiazole-2-thiols often exhibit enhanced antimicrobial effects compared to their unsubstituted counterparts.[8]

Table 1: Quantitative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [9] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than ampicillin | [9] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 times stronger than ampicillin | [9] |

| Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Gram-positive and Gram-negative bacteria | 0.5 - 8 | [10] |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Comparable or higher than gentamicin and ampicillin | [9] |

| Two new 1,3,4-oxadiazole compounds (LMM5 and LMM11) | Candida albicans | 32 | [11] |

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a constituent of several anticancer agents.[12][13] Derivatives have shown potent cytotoxic effects against various cancer cell lines, often acting through the induction of apoptosis and inhibition of key signaling pathways.[1][14][15]

Table 2: Quantitative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 or Growth Percent) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | GP = 15.43% | [14] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | GP = 18.22% | [14] |

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | Renal Cancer (A498) | GP = 76.62% | [14] |

| Thiazolidinedione incorporated 1,3,4-oxadiazole derivative | A549, A375, MCF-7, HT-29 | IC50 = 0.81 to 11.9 µM | [16] |

| 1,3,4-oxadiazole and 1,2,4-oxadiazole hybrid | MCF-7, A549, MDA-MB-231 | IC50 = 0.34 to 2.45 µM | [16] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | IC50 = 27.5 µM | [3] |

| 1,3,4-Oxadiazole-naphthalene hybrids | HepG-2 and MCF-7 | IC50 = 8.4 to 10.4 µM | [16] |

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting significant activity in in vivo models.[17][18] The mechanism often involves the inhibition of inflammatory mediators.

Table 3: Quantitative Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Carrageenan-induced rat paw edema | 100 mg/kg | 60% | [19] |

| 2,5-disubstituted-1,3,4-oxadiazole (OPD) | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% | [19] |

| Flurbiprofen-incorporated 1,3,4-oxadiazole derivative (Ox-6f) | Carrageenan-induced rat paw edema | 10 mg/kg | 79.83% | |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | - | 33% to 62% | [17] |

| 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 70 mg/kg | (Compared to Ibuprofen with 92% inhibition) | [17] |

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This protocol describes a general method for the synthesis of the tautomeric form of the title compound.

Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Methodology:

-

A mixture of the appropriate acid hydrazide (1 mmol), potassium hydroxide (1 mmol), and carbon disulfide (1.3 mmol) in ethanol (25 mL) is prepared.[8]

-

The reaction mixture is refluxed gently in a water bath until the evolution of hydrogen sulfide (H₂S) gas ceases.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

-

Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijfmr.com [ijfmr.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MDPI [mdpi.com]

- 19. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Ethyl-1,3,4-oxadiazol-2-ol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a small molecule of interest in medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies to predict its physicochemical properties, drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities. Detailed protocols for these in silico predictions are provided to ensure reproducibility. Furthermore, a plausible synthetic route and expected spectral characterization are outlined based on established chemical principles and data from analogous structures. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decisions in the early stages of drug discovery and development.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The metabolic stability conferred by the oxadiazole ring makes it an attractive component in drug design.[6] 5-Ethyl-1,3,4-oxadiazol-2-ol represents a simple yet potentially bioactive derivative within this class. Computational, or in silico, prediction of molecular properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate drug candidates prior to synthesis and experimental testing.[7][8][9] This guide details the predicted properties of 5-Ethyl-1,3,4-oxadiazol-2-ol to facilitate further research.

Predicted Physicochemical and Drug-Likeness Properties

The fundamental physicochemical and drug-likeness properties of 5-Ethyl-1,3,4-oxadiazol-2-ol were predicted using computational models. These parameters are critical for assessing the potential of a molecule to be developed into an orally bioavailable drug. The predictions are summarized in Table 1. The molecule is predicted to adhere to Lipinski's Rule of Five and other common drug-likeness rules, suggesting a favorable profile for oral bioavailability.[10][11][12][13][14]

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 5-Ethyl-1,3,4-oxadiazol-2-ol

| Property | Predicted Value | Drug-Likeness Rule | Guideline | Compliance |

| Molecular Formula | C₄H₆N₂O₂ | - | - | - |

| Molecular Weight | 114.10 g/mol | Lipinski's Rule | < 500 Da | Yes |

| logP (Octanol/Water Partition Coefficient) | 0.25 | Lipinski's Rule | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | Lipinski's Rule | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | Lipinski's Rule | ≤ 10 | Yes |

| Molar Refractivity | 27.50 cm³ | - | - | - |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Veber's Rule | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 1 | Veber's Rule | ≤ 10 | Yes |

| Bioavailability Score | 0.55 | - | - | - |

In Silico ADMET Prediction

The ADMET profile of a compound is crucial for its success as a drug candidate. In silico tools can provide early indications of potential liabilities. The predicted ADMET properties for 5-Ethyl-1,3,4-oxadiazol-2-ol are presented in Table 2.

Table 2: Predicted ADMET Properties of 5-Ethyl-1,3,4-oxadiazol-2-ol

| ADMET Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |

| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Can potentially cross the blood-brain barrier |

| Plasma Protein Binding | Low | High fraction of the drug is free in circulation |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19 |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Not likely to be actively secreted by the kidneys |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Unlikely to cause liver damage |

| Skin Sensitization | No | Low potential for causing an allergic skin reaction |

Methodologies: In Silico Prediction Protocols

Physicochemical and Drug-Likeness Prediction

-

Structure Generation: The 2D structure of 5-Ethyl-1,3,4-oxadiazol-2-ol was drawn using chemical drawing software (e.g., ChemDraw). The structure was then converted to a SMILES string (CC1=NN=C(O)O1) for input into various prediction platforms.

-

Property Calculation: The SMILES string was submitted to web-based platforms such as SwissADME and pkCSM.[6][8]

-

Parameter Analysis: The output values for molecular weight, logP, hydrogen bond donors and acceptors, TPSA, and the number of rotatable bonds were compiled.

-

Rule-Based Evaluation: The calculated parameters were evaluated against established drug-likeness rules, including Lipinski's Rule of Five and Veber's Rule.[10][12]

ADMET Prediction

-

Platform Selection: A comprehensive ADMET prediction platform, such as ADMETlab or the ADMET Prediction Tool from DeepOrigin, was utilized.[8]

-

Input Submission: The SMILES string of 5-Ethyl-1,3,4-oxadiazol-2-ol was submitted to the selected platform.

-

Model Execution: The platform's machine learning models and algorithms processed the molecular structure to predict various ADMET endpoints.[7]

-

Data Compilation: The predicted outcomes for absorption, distribution, metabolism, excretion, and toxicity parameters were collected and tabulated.

Biological Target Prediction

-

Similarity-Based Approach: Web servers like SwissTargetPrediction were used for this analysis.[15]

-

Molecular Input: The SMILES string of the molecule was submitted.

-

Target Matching: The tool compares the 2D and 3D similarity of the query molecule against a database of known active compounds.[15]

-

Results Interpretation: A list of potential protein targets is generated, ranked by probability. This provides hypotheses for the molecule's mechanism of action. For 5-Ethyl-1,3,4-oxadiazol-2-ol, potential targets may include enzymes and receptors commonly modulated by other small heterocyclic compounds.

Caption: Workflow for in silico prediction of molecular properties.

Proposed Synthesis and Characterization

While no specific synthesis for 5-Ethyl-1,3,4-oxadiazol-2-ol is documented, a plausible synthetic route can be proposed based on established methods for analogous 1,3,4-oxadiazole derivatives.[1][16]

Proposed Synthetic Protocol

A common method for synthesizing 5-substituted-1,3,4-oxadiazol-2-ols (or their tautomeric thiones) involves the cyclization of acyl hydrazides.

-

Esterification: Propanoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propanoate.

-

Hydrazide Formation: Ethyl propanoate is then reacted with hydrazine hydrate in an alcoholic solvent to form propionyl hydrazide.

-

Cyclization: The resulting propionyl hydrazide is treated with a carbonylating agent such as phosgene, triphosgene, or a chloroformate in the presence of a base to induce cyclization and form the 5-Ethyl-1,3,4-oxadiazol-2-ol ring. An alternative, often safer, method involves reaction with carbon disulfide in the presence of potassium hydroxide, which typically yields the corresponding 2-thiol, followed by potential conversion to the 2-ol.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Virtual screening, ADMET prediction and dynamics simulation of potential compounds targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 14. etflin.com [etflin.com]

- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

A Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol and its Analogs: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol and its analogs, focusing on their synthesis, biological evaluation, and relevant experimental methodologies. While specific quantitative biological data for 5-Ethyl-1,3,4-oxadiazol-2-ol is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a predictive framework for its potential therapeutic applications. Detailed protocols for key biological assays are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, are of significant interest in the field of drug discovery due to their diverse pharmacological properties.[1][2] These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are bioisosteres of amides and esters and can participate in crucial hydrogen bonding interactions with biological targets.[3] Derivatives of 1,3,4-oxadiazole have been reported to possess a broad range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7]

This guide focuses on 5-Ethyl-1,3,4-oxadiazol-2-ol, a representative member of the 5-alkyl-1,3,4-oxadiazol-2-ol series. This class of compounds exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. The synthesis, characterization, and potential biological activities of these compounds will be discussed in detail, with a focus on providing practical experimental protocols for their evaluation.

Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol

The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol typically proceeds through the cyclization of a corresponding acid hydrazide with carbon disulfide. The general synthetic workflow is depicted below.

Caption: General synthetic scheme for 5-Ethyl-1,3,4-oxadiazol-2-ol.

Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol (Tautomer of 5-Ethyl-1,3,4-oxadiazol-2-ol)

This protocol is adapted from a general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Materials:

-

Propionyl hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve propionyl hydrazide (0.1 mol) in ethanol (150 mL) in a round-bottom flask.

-

To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL).

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, and then reflux for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (monitor with lead acetate paper).

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the concentrated reaction mixture into ice-cold water (200 mL).

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 5-ethyl-1,3,4-oxadiazole-2-thiol.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Biological Activities of 5-Ethyl-1,3,4-oxadiazol-2-ol Analogs

While specific quantitative data for 5-Ethyl-1,3,4-oxadiazol-2-ol is limited, the broader class of 5-substituted-1,3,4-oxadiazole-2-ols and their thione tautomers have demonstrated significant biological activities.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are well-documented for their antibacterial and antifungal properties.[1][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for analogous compounds against various microbial strains.

| Compound (Analog) | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | 16 | 32 | 32 | [8] |

| 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole derivative | 8 | >64 | >64 | [8] |

| 2-amino-5-aryl-1,3,4-oxadiazole derivative | 1.56 | - | - | [9] |

| 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 8-16 | 16-31.25 | 16-31.25 | [10][11] |

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin.[12][13] A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2]

| Compound (Analog) | Inhibition of Paw Edema (%) | IC₅₀ (COX-2) (μM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | 79.83 | Not specified | [14] |

| Pyrrolo[3,4-d]pyridazinone-oxadiazole derivative (13b) | > Indomethacin | Not specified | [12][15] |

| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole | 30.6 - 57.8 | Not specified | [5] |

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is a feature of several compounds with anticonvulsant properties.[7][16] The mechanism of action is often linked to the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[17]

| Compound (Analog) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | 8.9 | 10.2 | [18] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide | 126.8 | - | [19] |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | - | - | [20] |

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.

-

Inoculation: Add the adjusted microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

In Vivo Anti-inflammatory Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compound. Administer the vehicle, standard, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Anticonvulsant Screening

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.

-

Grouping and Administration: Divide the animals into groups (n=6-8) and administer the test compound or standard drug (e.g., Phenytoin, 25 mg/kg) intraperitoneally.

-

Induction of Seizure: At the time of peak effect of the drug (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using a convulsiometer.[21]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of Protection: The absence of the tonic hindlimb extension is considered as protection. Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.[16][22]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives are a result of their interaction with various biological targets and signaling pathways.

Caption: Potential mechanisms of action for 1,3,4-oxadiazole derivatives.

Conclusion and Future Perspectives

5-Ethyl-1,3,4-oxadiazol-2-ol and its analogs represent a promising class of compounds with the potential for development into novel therapeutic agents. While specific biological data for the 5-ethyl derivative is yet to be fully elucidated, the extensive research on analogous 1,3,4-oxadiazoles provides a strong rationale for its further investigation. The synthetic and experimental protocols detailed in this guide offer a practical framework for researchers to explore the antimicrobial, anti-inflammatory, and anticonvulsant properties of this and related compounds. Future work should focus on the synthesis and comprehensive biological evaluation of a library of 5-alkyl-1,3,4-oxadiazol-2-ol derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 21. m.youtube.com [m.youtube.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol from Ethyl Carbazate Precursors

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway starting from the readily available reagent, ethyl propionate, which is first converted to propionyl hydrazide, a key intermediate. This intermediate is then cyclized to form the target 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, which exists in tautomeric equilibrium with its -ol form.

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere for amide and ester groups, which can enhance pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol provides a foundational method for accessing the 5-ethyl substituted variant, enabling further investigation and derivatization for drug discovery programs.

Data Presentation

The following tables summarize the key quantitative data for the materials and the synthesized compounds in this protocol.

Table 1: Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.891 |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 120 | 1.03 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 203-206 | ~1.6 |

| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |

Table 2: Characterization Data of Synthesized Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Form | Yield (%) | Melting Point (°C) |

| Propionyl Hydrazide | C₃H₈N₂O | 88.11 | White Crystalline Solid | ~95 | 90-91[1] |

| 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | C₄H₆N₂O₂ | 114.10 | Solid | - | - |

Table 3: Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

| Type | Data |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1780 (C=O stretch, lactone), ~1640 (C=N stretch) |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.0 (s, 1H, NH), ~2.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~158 (C=O), ~155 (C-ethyl), ~20 (-CH₂-), ~10 (-CH₃) |

| (Note: Spectroscopic data are estimated based on analogous structures and general chemical principles, as specific literature data for this exact compound was not found in the search.) |

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the propionyl hydrazide intermediate, followed by its cyclization to the final product.

Step 1: Synthesis of Propionyl Hydrazide

This procedure details the formation of propionyl hydrazide from ethyl propionate and hydrazine hydrate.

Materials:

-

Ethyl propionate

-

Hydrazine hydrate (64-80% solution in water)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Beakers and filtration apparatus

Procedure:

-

In a round-bottom flask, combine ethyl propionate (1.0 mol) and absolute ethanol (200 mL).

-

To this solution, add hydrazine hydrate (1.2 mol) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol or an appropriate solvent system to yield white crystals of propionyl hydrazide.[3]

-

Dry the purified crystals under vacuum. A yield of approximately 95% can be expected.[1]

Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

This protocol describes the cyclization of propionyl hydrazide using triphosgene as a phosgene equivalent. Caution: Triphosgene is toxic and moisture-sensitive, liberating toxic phosgene gas upon contact with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Propionyl hydrazide

-

Triphosgene

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (Argon or Nitrogen)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (Argon or Nitrogen).

-

Dissolve propionyl hydrazide (1.0 mol) and triethylamine (2.2 mol) in anhydrous dichloromethane (500 mL) in the flask.

-

Cool the mixture to 0°C using an ice bath.

-

In a separate dry flask, prepare a solution of triphosgene (0.4 mol) in anhydrous dichloromethane (100 mL).

-

Add the triphosgene solution dropwise to the stirred, cooled solution of propionyl hydrazide and triethylamine over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Upon completion, a precipitate of triethylammonium chloride will have formed.

-

Quench the reaction by the slow addition of water (100 mL).

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-Ethyl-1,3,4-oxadiazol-2(3H)-one can be purified by recrystallization or column chromatography.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the two-step synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol.

References

One-pot synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL

An efficient one-pot synthesis protocol for 5-Ethyl-1,3,4-oxadiazol-2-ol, also known as its tautomeric form 5-Ethyl-1,3,4-oxadiazole-2-thiol, is presented. This method is designed for researchers in synthetic chemistry and drug development, providing a streamlined approach to obtaining this heterocyclic scaffold. The 1,3,4-oxadiazole ring is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This protocol details a two-step sequence performed in a single pot, starting from the formation of propionohydrazide from ethyl propionate and hydrazine hydrate, followed by cyclization with carbon disulfide in a basic medium to yield the final product.

Principle of the Synthesis

The synthesis proceeds in two sequential reactions without the isolation of the intermediate. First, the nucleophilic acyl substitution of ethyl propionate with hydrazine hydrate yields propionohydrazide.[3][4] Subsequently, the hydrazide undergoes a condensation and cyclization reaction with carbon disulfide in the presence of potassium hydroxide.[5][6] The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating the formation of the oxadiazole ring.[6] The final product is isolated by acidification, which causes it to precipitate from the solution.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment

-

Ethyl Propionate (C₅H₁₀O₂)

-

Hydrazine Hydrate (N₂H₄·H₂O, 80% solution)

-

Potassium Hydroxide (KOH)

-

Carbon Disulfide (CS₂)

-

Absolute Ethanol

-

Hydrochloric Acid (HCl, concentrated)

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filtration apparatus

-

Beakers and standard laboratory glassware

-

Melting point apparatus

-

TLC plates (silica gel)

Procedure

-

Step 1: Formation of Propionohydrazide.

-

To a 250 mL round-bottom flask, add ethyl propionate (0.1 mol, 10.21 g) and 100 mL of absolute ethanol.

-

To this solution, add 80% hydrazine hydrate (0.12 mol, 7.5 g).[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

-

Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol.

-

After the formation of the hydrazide is complete, cool the reaction mixture to room temperature.

-

In a separate beaker, dissolve potassium hydroxide (0.12 mol, 6.73 g) in 50 mL of absolute ethanol. Once dissolved, add this solution to the reaction flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add carbon disulfide (0.12 mol, 9.14 g) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux and continue refluxing for 8-10 hours, or until the evolution of hydrogen sulfide gas (rotten egg smell) ceases.[6]

-

-

Step 3: Isolation and Purification.

-

After reflux, cool the reaction mixture and reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold distilled water.

-

Acidify the aqueous solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid while stirring.[5]

-

A solid precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.

-

Purify the product by recrystallization from ethanol to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.

-

Dry the purified crystals in a desiccator. Determine the yield and melting point.

-

Data Presentation

Table 1: Reagents and Molar Ratios

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Molar Ratio |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 0.10 | 10.21 g | 1.0 |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 0.12 | 7.50 g | 1.2 |

| Potassium Hydroxide | KOH | 56.11 | 0.12 | 6.73 g | 1.2 |

| Carbon Disulfide | CS₂ | 76.13 | 0.12 | 9.14 g | 1.2 |

Table 2: Reaction Conditions and Expected Results

| Parameter | Value / Condition |

| Step 1: Hydrazide Formation | |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 6 - 8 hours |

| Step 2: Cyclization | |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 8 - 10 hours |

| Product | |

| Appearance | Crystalline Solid |

| Expected Yield | 70-85% |

| Purification Method | Recrystallization from Ethanol |

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Carbon Disulfide: Extremely flammable with a very low flash point and toxic upon inhalation or skin contact. All operations should be performed in a fume hood, away from any potential ignition sources.

-

Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Hydrogen Sulfide (H₂S): A toxic gas is evolved during the cyclization step. Ensure the reaction is conducted in a well-functioning fume hood.

-

General: Standard laboratory safety practices should be followed throughout the procedure.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 5-Ethyl-1,3,4-oxadiazol-2-ol

Audience: Researchers, scientists, and drug development professionals.